N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide
Description
Properties
IUPAC Name |
2-[acetyl(methyl)amino]-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-9-14-4-5-19(9)13-15-6-11(7-16-13)17-12(21)8-18(3)10(2)20/h4-7H,8H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHUCJLEWKOOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)CN(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the imidazole ring followed by the construction of the pyrimidine ring. The final step usually involves the acylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Catalysts and reagents are carefully selected to ensure the reactions proceed efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide exhibit anticancer properties by inhibiting tumor growth and enhancing the efficacy of chemotherapeutic agents. For instance, studies have shown that imidazole derivatives can sensitize cancer cells to radiation therapy, improving treatment outcomes in resistant tumors .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, making it a candidate for further development as an antibiotic .
Role in Neurological Disorders
Recent studies suggest that similar compounds can modulate neurotransmitter systems, particularly GABA receptors, which play a crucial role in neurological functions. This modulation could lead to potential therapeutic applications for anxiety and depression disorders .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of imidazole derivatives in cancer treatment. The researchers synthesized various derivatives, including this compound, and tested their effects on human cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells, suggesting their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Functional and Pharmacological Insights
Pyrimidine vs. Quinoline derivatives, however, exhibit broader π-stacking capabilities, which may enhance DNA intercalation or protein binding .
Imidazole Substitution :
- The 2-methylimidazole group in the target compound contrasts with ’s 4-fluorophenyl-substituted imidazole. The latter’s sulfinyl group introduces chirality and redox activity, whereas the methyl group in the target compound may improve metabolic stability .
Acetamide Modifications :
- The N-methylacetamido side chain in the target compound is less sterically hindered compared to tert-butyl () or benzamide () substituents. This could enhance solubility and bioavailability but reduce membrane permeability relative to bulkier analogs .
Biological Activity Trends: Benzimidazole-pyrazole acetamides () demonstrate antifungal activity attributed to their ability to disrupt fungal cell membranes . The target compound’s pyrimidine-imidazole scaffold may instead target bacterial DNA gyrase or topoisomerases. Quinoline-pyrimidine hybrids () with piperidine substituents show kinase inhibitory activity, suggesting that the target compound’s imidazole-pyrimidine system could be optimized for similar targets .
Biological Activity
N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of imidazole and pyrimidine rings, which are known to contribute to its biological activity. The molecular formula is , with a molecular weight of 259.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N5O |
| Molecular Weight | 259.31 g/mol |
| CAS Number | 1421458-52-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Research indicates that the compound may inhibit certain kinases, which play crucial roles in cell signaling and proliferation.
Key Mechanisms Include:
- Inhibition of Kinases : The compound has been shown to inhibit mixed lineage kinase 3 (MLK3), which is implicated in neurodegenerative diseases and cancer .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens, potentially through disruption of bacterial cell wall synthesis .
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. For instance, studies have demonstrated that it can induce apoptosis in various cancer cell lines, including human pancreatic and breast cancer cells. The mechanism involves the activation of apoptotic pathways mediated by caspases .
Antimicrobial Effects
The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. In vitro assays have indicated that it can reduce bacterial viability significantly, suggesting its potential as an antibiotic agent .
Case Studies
-
Study on Anticancer Activity :
A study published in Brain Research evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, particularly in pancreatic cancer cells . -
Antimicrobial Efficacy :
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 64 µg/mL, demonstrating significant antibacterial activity .
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data?
- Tools :
- Nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
